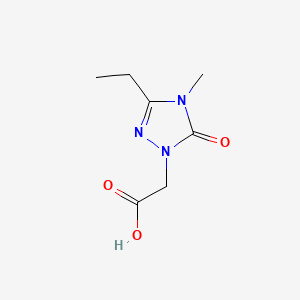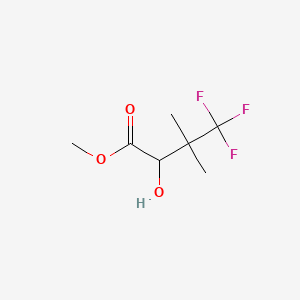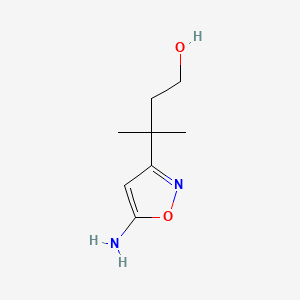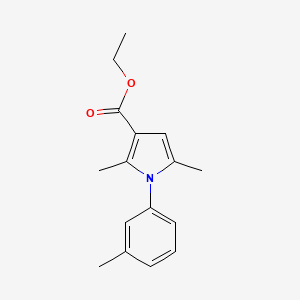![molecular formula C10H20F2O3Si B6605372 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid CAS No. 2803834-73-1](/img/structure/B6605372.png)
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid (TBDFBA) is a small molecule that has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, in organic synthesis. TBDFBA has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid acts as an electrophile in the Wittig reaction, and is capable of forming carbon-carbon bonds with aldehydes and ketones. The reaction proceeds through a series of steps, including the formation of a phosphonium ylide, the formation of an alkene, and the hydrolysis of the alkene to form the desired product.
Biochemical and Physiological Effects
This compound has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators, and the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This compound has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is a versatile and efficient reagent for the synthesis of various compounds in organic synthesis. It is relatively inexpensive, and is easy to use in laboratory experiments. However, it is important to note that this compound is a highly reactive compound and must be handled with care. It is also important to note that this compound is a volatile compound and must be stored in a cool, dry place.
Zukünftige Richtungen
Due to its biochemical and physiological effects, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has potential applications in the development of novel therapeutic agents for the treatment of various diseases, including cancer and inflammatory diseases. In addition, this compound could be used to develop new fluorescent probes for imaging applications, and to develop new small molecules for drug discovery and development. This compound could also be used to develop new peptides, proteins, and carbohydrates. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid is synthesized through a process known as the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction proceeds through a series of steps, including the formation of a phosphonium ylide, the formation of an alkene, and the hydrolysis of the alkene to form the desired product. The Wittig reaction is a versatile and efficient method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of peptides, proteins, and carbohydrates. In addition, this compound has been used in the synthesis of fluorescent probes for imaging applications, and for the synthesis of small molecules for drug discovery and development.
Eigenschaften
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2O3Si/c1-9(2,3)16(4,5)15-7-10(11,12)6-8(13)14/h6-7H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKAIXJXYNDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)



![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)

![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)
